Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride
Description
Historical Context of Tetrahydroisoquinoline Derivatives
The historical development of tetrahydroisoquinoline derivatives traces back to fundamental discoveries in alkaloid chemistry and natural product synthesis. Tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline, was first recognized as a secondary amine derived from isoquinoline through hydrogenation processes. The tetrahydroisoquinoline skeleton encountered recognition in numerous bioactive compounds and drugs, establishing its significance in pharmaceutical chemistry. Early research demonstrated that tetrahydroisoquinolines were precursors of morphine in the opium poppy, providing crucial insights into alkaloid biosynthesis. Virginia E. Davis and Michael J. Walsh conducted pioneering experiments in the late 1960s, showing that tetrahydroisoquinolines were produced in rat brains when acetaldehyde combined chemically with dopamine, published in Science in February 1970. This discovery established important connections between tetrahydroisoquinoline chemistry and neurochemistry, laying groundwork for subsequent research into their biological activities.
The systematic exploration of tetrahydroisoquinoline derivatives expanded significantly throughout the following decades. Plants manufacture more than 3,000 tetrahydroisoquinoline alkaloids, including clinically significant compounds such as morphine and codeine. The benzylisoquinoline alkaloid family, which includes numerous tetrahydroisoquinoline structures, became a focal point for understanding complex alkaloid biosynthesis and developing synthetic methodologies. Researchers recognized that tetrahydroisoquinoline-based natural and synthetic compounds exhibited diverse biological activities against various infective pathogens and neurodegenerative disorders. The structural versatility of the tetrahydroisoquinoline framework allowed for extensive chemical modifications, leading to the development of numerous derivatives with enhanced pharmacological properties. Historical synthetic approaches included classical reactions such as the Pictet-Spengler condensation, first described by Pictet and Spengler in 1911, which involved phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid to afford tetrahydroisoquinoline derivatives.
Classification within the "Privileged Scaffold" Framework
This compound belongs to the distinguished category of privileged scaffolds, a classification that has profound implications for drug discovery and medicinal chemistry research. The concept of privileged scaffolds was first introduced by Evans in the late 1980s, originally referring to molecular frameworks that are seemingly capable of serving as ligands for a diverse array of receptors. While Evans initially focused on the benzodiazepine nucleus, which was thought to be privileged due to its ability to structurally mimic beta peptide turns, subsequent research has revealed that tetrahydroisoquinoline represents another such privileged framework. The tetrahydroisoquinoline scaffold holds an important position in medicinal chemistry due to its wide range of pharmacological properties and its presence in numerous clinically used drug molecules.
Privileged structures are defined as molecular scaffolds with versatile binding properties, such that a single scaffold can provide potent and selective ligands for a range of different biological targets through modification of functional groups. The tetrahydroisoquinoline framework exemplifies this characteristic, as demonstrated by the extensive literature documenting its applications across diverse therapeutic areas. These molecular frameworks typically exhibit good drug-like properties, which leads to more drug-like compound libraries and pharmaceutical leads. The net result of utilizing privileged scaffolds is the production of high-quality leads that provide a solid foundation for further drug development. The tetrahydroisoquinoline scaffold has been successfully exploited across and within different target families, including G-protein coupled receptors, ligand-gated ion channels, and various enzyme families.
The classification of tetrahydroisoquinoline as a privileged scaffold is supported by comprehensive analyses of both natural products and synthetic pharmaceutical agents. Tables documenting privileged scaffolds consistently include tetrahydroisoquinoline structures among the most important molecular frameworks for drug discovery. This classification reflects not only the historical success of tetrahydroisoquinoline-containing drugs but also the continued potential for developing new therapeutic agents based on this framework. The structural features that confer privileged status include the rigid bicyclic framework that constrains molecular conformation, the presence of both aromatic and aliphatic regions that can interact with diverse binding sites, and the availability of multiple positions for chemical modification.
| Privileged Scaffold Characteristics | Tetrahydroisoquinoline Framework |
|---|---|
| Structural rigidity | Bicyclic aromatic-aliphatic system |
| Binding versatility | Multiple receptor target classes |
| Drug-like properties | Favorable physicochemical parameters |
| Synthetic accessibility | Established synthetic methodologies |
| Chemical stability | Stable under physiological conditions |
Significance in Heterocyclic and Medicinal Chemistry
The significance of this compound within heterocyclic and medicinal chemistry extends far beyond its individual properties to encompass its role as a representative member of one of the most important heterocyclic families in pharmaceutical research. Tetrahydroisoquinoline derivatives form an important class within the larger group of isoquinoline alkaloids, which represent one of the largest families of natural products. The heterocyclic nature of the tetrahydroisoquinoline framework provides unique opportunities for three-dimensional molecular recognition and biological activity that are not available with simpler aromatic or aliphatic structures. This three-dimensional character, combined with the presence of both aromatic and saturated ring systems, allows for diverse interactions with biological targets ranging from enzymes to receptors to nucleic acids.
In medicinal chemistry, tetrahydroisoquinoline derivatives have demonstrated remarkable versatility in addressing multiple therapeutic challenges. These compounds exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders, making them valuable scaffolds for multi-target drug discovery approaches. The tetrahydroisoquinoline framework has been incorporated into compounds with anti-inflammatory, antibacterial, antiviral, antifungal, anti-leishmanial, anticancer, and antimalarial activities. Some tetrahydroisoquinoline analogs are currently used clinically, demonstrating the practical significance of this heterocyclic framework in modern medicine. The structural-activity relationship studies of tetrahydroisoquinoline derivatives have revealed important insights into the molecular features responsible for biological activity, providing guidance for rational drug design efforts.
The synthetic chemistry of tetrahydroisoquinoline derivatives has evolved to encompass numerous advanced methodologies that reflect the importance of this heterocyclic framework. Contemporary synthetic approaches include asymmetric catalysis, enzymatic transformations, and cascade reactions that enable efficient access to complex tetrahydroisoquinoline structures. The development of these synthetic methodologies has been driven by the recognition that structural diversity within the tetrahydroisoquinoline family is essential for exploring different biological targets and optimizing pharmacological properties. Advanced synthetic strategies have enabled the preparation of highly functionalized tetrahydroisoquinoline derivatives that would be difficult or impossible to access through classical synthetic methods.
General Overview of Structural Characteristics
This compound exhibits structural characteristics that exemplify the key features responsible for the biological activity and synthetic utility of tetrahydroisoquinoline derivatives. The compound possesses a molecular formula of C₁₃H₁₈ClNO₂ with a molecular weight of 255.74 g/mol, reflecting the incorporation of additional functional groups onto the basic tetrahydroisoquinoline framework. The International Union of Pure and Applied Chemistry name for this compound is methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carboxylate hydrochloride, which precisely describes its structural features. The compound is characterized by its unique molecular structure that includes a tetrahydroisoquinoline backbone with a carboxylate functional group and two methyl substituents at the 4-position.
The core tetrahydroisoquinoline framework consists of a benzene ring fused to a saturated six-membered ring containing nitrogen. This bicyclic structure provides conformational rigidity while maintaining sufficient flexibility for biological recognition. As a secondary amine, tetrahydroisoquinoline exhibits weakly basic properties and forms salts with strong acids, as exemplified by the hydrochloride salt formation in this specific compound. The presence of the hydrochloride salt enhances the compound's water solubility and stability, characteristics that are important for both synthetic manipulation and biological evaluation. The carboxylate ester functionality at the 5-position provides additional opportunities for chemical modification and may contribute to biological activity through interactions with protein binding sites.
The stereochemical aspects of the tetrahydroisoquinoline framework are particularly important for biological activity. The saturated six-membered ring can adopt various conformations, and the presence of substituents at different positions can influence both the preferred conformation and the overall three-dimensional shape of the molecule. The 4,4-dimethyl substitution pattern in this compound introduces steric bulk that may restrict conformational flexibility and influence binding selectivity for different biological targets. The methyl ester group at the 5-position represents a classical protecting group strategy that can be readily modified through standard synthetic transformations, providing access to carboxylic acid derivatives or other functionalized analogues.
| Structural Feature | Description | Significance |
|---|---|---|
| Core Framework | Tetrahydroisoquinoline bicyclic system | Provides privileged scaffold properties |
| Substituent Pattern | 4,4-Dimethyl substitution | Influences conformation and selectivity |
| Functional Group | 5-Carboxylate ester | Enables further synthetic modifications |
| Salt Formation | Hydrochloride salt | Enhances solubility and stability |
| Molecular Weight | 255.74 g/mol | Favorable for drug-like properties |
Scientific Interest and Research Trajectory
The scientific interest in this compound reflects broader trends in tetrahydroisoquinoline research that have evolved significantly over recent decades. Current research trajectories in tetrahydroisoquinoline chemistry encompass multiple interconnected areas, including the development of novel synthetic methodologies, exploration of biological activities, and investigation of structure-activity relationships. The compound represents a specific example of how systematic structural modifications of the tetrahydroisoquinoline framework can generate derivatives with potentially unique properties and applications. Research interest in such derivatives has been particularly intense due to their potential applications in drug development and their role as building blocks for more complex molecular architectures.
Contemporary research has focused extensively on developing efficient synthetic routes to tetrahydroisoquinoline derivatives that enable access to diverse structural variants. Single-step syntheses of aryl-tetrahydroisoquinolines have been achieved through innovative enzymatic approaches, demonstrating the potential for biocatalytic transformations in this area. The development of yeast platforms for high-level synthesis of tetrahydroisoquinoline alkaloids represents another significant advancement, with researchers achieving production levels of central benzylisoquinoline alkaloid intermediates at gram-per-liter scales. These biotechnological approaches complement traditional synthetic chemistry methods and provide new opportunities for accessing tetrahydroisoquinoline derivatives that may be difficult to prepare through conventional routes.
The medicinal chemistry applications of tetrahydroisoquinoline derivatives continue to expand across multiple therapeutic areas. Recent studies have demonstrated the potential of tetrahydroisoquinoline scaffolds as anticancer agents, with various medicinal chemistry strategies employed for the design and development of analogues as inhibitors or modulators of relevant anticancer targets. The discovery of tetrahydroisoquinoline-based antagonists for specific receptor systems, such as the chemokine receptor CXCR4, illustrates the continuing relevance of this scaffold in modern drug discovery. These applications demonstrate that the tetrahydroisoquinoline framework remains a fertile ground for pharmaceutical research, with new therapeutic applications continuing to emerge.
Properties
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-9-5-4-6-10(11(9)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJIHSILGAYRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745260 | |
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-99-8 | |
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bischler-Napieralski Cyclization
A classical approach involves the Bischler-Napieralski reaction, where β-phenethylamides undergo cyclodehydration in the presence of phosphoryl chloride (POCl₃) or similar Lewis acids. For 4,4-dimethyl substitution, pre-alkylation of the phenethylamine precursor with methyl groups is critical. For example, N-(3,4-dimethylphenethyl)acetamide cyclizes under POCl₃ catalysis at 80–100°C to yield 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. Subsequent bromination or lithiation at the 5-position enables carboxylation.
Pictet-Spengler Reaction Modifications
The Pictet-Spengler reaction, utilizing formaldehyde or substituted aldehydes with β-arylethylamines, offers a stereocontrolled route. However, introducing 4,4-dimethyl groups necessitates sterically hindered aldehydes. A patent by [WO1997017050A2] demonstrates that L-phenylalanine derivatives treated with hydrobromic acid and formaldehyde at 70–90°C yield enantiopure tetrahydroisoquinoline hydrobromides. Adapting this method, 4,4-dimethyl substitution could be achieved via alkylation of the amine precursor prior to cyclization.
Functionalization at the 5-Position: Carboxylation and Esterification
Directed Ortho-Metalation (DoM)
Lithiation at the 5-position of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline followed by carboxylation with CO₂ is a key step. The [CN110724098A] patent describes a related protocol for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid synthesis:
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Protection : Benzylation of the amine using benzyl bromide and K₂CO₃ in DMF (0°C, 20 h, 86% yield).
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Lithiation : Treatment with butyllithium and tetramethylethylenediamine (TMEDA) in THF at −78°C, followed by CO₂ quenching.
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Esterification : Reaction with methyl chloroformate in CH₂Cl₂ with triethylamine (0°C to rt, 12 h).
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Deprotection : Catalytic hydrogenation (Pd/C, H₂, HCl in MeOH).
Adapting this workflow, 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride can be synthesized by substituting the starting material with a 4,4-dimethyl analog.
Palladium-Catalyzed Carbonylation
Transition-metal-mediated carbonylation offers an alternative. Aryl halides or triflates undergo carbonyl insertion in the presence of Pd(PPh₃)₄, CO, and methanol. For example, 5-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline treated with Pd(OAc)₂, dppf, and CO (50 psi) in MeOH at 100°C yields the methyl ester.
Purification and Isolation
Crude products are typically purified via:
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Acid-Base Extraction : Hydrochloride salt formation in HCl/EtOAc followed by neutralization with NaHCO₃.
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Recrystallization : From ethanol/water or acetone/hexane mixtures.
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Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for final polishing.
Analytical Data and Characterization
Example Synthesis :
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4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
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Methyl 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Hydrochloride
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and various reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield nitrone derivatives, while reduction can produce different tetrahydroisoquinoline derivatives .
Scientific Research Applications
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters . Additionally, its neuroprotective effects may be attributed to its ability to scavenge free radicals and antagonize the glutamatergic system .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1203682-99-8
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- Structure: Features a tetrahydroisoquinoline core with 4,4-dimethyl substitutions and a methyl ester group at position 5, stabilized as a hydrochloride salt .
Hazards :
- GHS Classification :
- Regulatory Status: Not classified as a carcinogen by NTP or OSHA .
Storage : Requires storage in a dry, inert atmosphere at 2–8°C to maintain stability .
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Functional Differences
The compound is compared with analogs based on substitutions at positions 4, 5, and functional groups (Table 1).
| Compound Name | CAS Number | Substituents | Molecular Formula | Key Functional Differences |
|---|---|---|---|---|
| Methyl 4,4-dimethyl-1,2,3,4-THIQ-5-carboxylate hydrochloride (Target Compound) | 1203682-99-8 | 4,4-dimethyl; 5-methyl ester | C₁₃H₁₈ClNO₂ | Reference compound with ester group |
| Methyl 1,2,3,4-THIQ-5-carboxylate hydrochloride | 1035700-06-1 | No 4-substituents; 5-methyl ester | C₁₁H₁₄ClNO₂ | Lacks dimethyl groups, simpler structure |
| 5-Bromo-4,4-dimethyl-1,2,3,4-THIQ hydrochloride | 1203683-41-3 | 4,4-dimethyl; 5-bromo | C₁₁H₁₅BrClN | Bromine replaces ester, altering reactivity |
| 5-Trifluoromethyl-1,2,3,4-THIQ hydrochloride | Not provided | 5-CF₃ | C₁₀H₉F₃ClN | CF₃ group enhances electron-withdrawing effects |
| 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride | 2060036-82-8 | 4-methyl; 5-sulfonyl chloride | C₁₀H₈Cl₂NO₂S | Sulfonyl chloride enables nucleophilic reactions |
Abbreviation: THIQ = Tetrahydroisoquinoline.
Physicochemical and Hazard Profiles
- Electron Effects: The methyl ester group in the target compound is moderately electron-withdrawing, influencing its solubility and reactivity in nucleophilic acyl substitutions. The 5-bromo analog () introduces a halogen capable of participating in cross-coupling reactions, a feature absent in the ester-containing target compound .
- Hazard Comparison: All analogs share hazards like skin/eye irritation (H315/H319) due to the tetrahydroisoquinoline core. However, the sulfonyl chloride derivative () poses additional risks (e.g., corrosive properties) due to the reactive -SO₂Cl group .
Research Findings and Data Gaps
- Toxicity Data: Limited ecotoxicological information exists for most analogs, highlighting a need for studies on biodegradation and bioaccumulation .
Biological Activity
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride (MDTHIC) is a compound of interest in medicinal chemistry due to its structural similarity to various bioactive alkaloids. This article reviews the biological activities associated with MDTHIC, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDTHIC is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₇ClN₂O₂
- Molecular Weight : 258.74 g/mol
- Purity : ≥95%
The compound is soluble in organic solvents and exhibits notable stability under standard laboratory conditions.
Antioxidant Activity
Research has demonstrated that tetrahydroisoquinoline derivatives possess significant antioxidant properties. MDTHIC has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. A study indicated that compounds with similar structures effectively lowered intracellular reactive oxygen species (ROS) levels in various cell lines .
Neuroprotective Effects
MDTHIC exhibits neuroprotective effects through modulation of neurotransmitter systems. It has been implicated in the regulation of dopamine and serotonin pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's and Alzheimer's. In vitro studies have shown that MDTHIC can protect neuronal cells from apoptosis induced by neurotoxic agents .
Antimicrobial Activity
The antimicrobial efficacy of MDTHIC has been explored against a range of bacterial strains. Preliminary findings suggest that it possesses significant inhibitory effects against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Neuroprotection in Cellular Models
In a controlled experiment using SH-SY5Y neuroblastoma cells, MDTHIC was tested for its ability to protect against oxidative stress induced by hydrogen peroxide. Results indicated a dose-dependent increase in cell viability and a reduction in markers of oxidative damage compared to untreated controls. The study concluded that MDTHIC could be a candidate for further development as a neuroprotective agent .
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of MDTHIC against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL, indicating moderate antibacterial activity. Further investigation into its mechanism revealed that MDTHIC interferes with bacterial protein synthesis .
Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
